1-(Pyridin-2-ylsulfonyl)piperidin-3-ol 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1353986-28-3
VCID: VC7033949
InChI: InChI=1S/C10H14N2O3S/c13-9-4-3-7-12(8-9)16(14,15)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2
SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

CAS No.: 1353986-28-3

Cat. No.: VC7033949

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol - 1353986-28-3

Specification

CAS No. 1353986-28-3
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name 1-pyridin-2-ylsulfonylpiperidin-3-ol
Standard InChI InChI=1S/C10H14N2O3S/c13-9-4-3-7-12(8-9)16(14,15)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2
Standard InChI Key WHSOWTUAIHIVFG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O

Introduction

Chemical Identity and Structural Properties

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol (molecular formula: C10H15N3O3S\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}) features a piperidine core substituted at the 3-position with a hydroxyl group and at the 1-position with a pyridin-2-ylsulfonyl moiety. The sulfonyl group (SO2\text{SO}_2) bridges the piperidine and pyridine rings, conferring distinct electronic and steric properties. Key structural descriptors include:

  • IUPAC Name: 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol

  • SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O\text{C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)O}

  • Molecular Weight: 277.77 g/mol (hydrochloride salt: 314.22 g/mol)

  • InChIKey: WJRSDTOTVYMTHL-UHFFFAOYSA-N\text{WJRSDTOTVYMTHL-UHFFFAOYSA-N}

The compound’s 3D conformation reveals a chair-like piperidine ring with axial orientation of the hydroxyl group, while the pyridin-2-ylsulfonyl group adopts a planar configuration due to conjugation. Computed physicochemical properties, such as a topological polar surface area (TPSA) of 98.8 Ų and a cLogP of 0.72, suggest moderate solubility and membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol typically involves sulfonylation of a piperidin-3-amine precursor. A representative pathway includes:

  • Amination of Piperidine: Protection of piperidin-3-amine with a tert-butoxycarbonyl (Boc) group.

  • Sulfonylation: Reaction with pyridine-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonylated intermediate.

  • Deprotection: Acidic removal of the Boc group (e.g., HCl in dioxane) to afford the final compound .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) reveals signals at δ 8.65 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H6), 8.10–7.95 (m, 2H, pyridine-H3/H4), and 3.85–3.70 (m, 1H, piperidine-H3) .

  • Mass Spectrometry: ESI-MS (positive mode) shows a parent ion at m/zm/z 278.08 [M+H]+^+ .

Pharmacological Applications and Mechanisms

LCE Inhibition

1-(Pyridin-2-ylsulfonyl)piperidin-3-ol derivatives are highlighted in patent literature (EP2261210B1) as potent inhibitors of lysophosphatidylcholine acyltransferase (LCE), an enzyme implicated in lipid metabolism disorders. The sulfonyl group enhances binding affinity to LCE’s catalytic site, with reported IC50_{50} values < 100 nM in hepatic cell assays .

Comparative Analysis with Structural Analogs

The table below contrasts key properties of 1-(Pyridin-2-ylsulfonyl)piperidin-3-ol with related compounds:

Property1-(Pyridin-2-ylsulfonyl)piperidin-3-ol1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol VU6036864
Molecular FormulaC10H15N3O3S\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}C11H13N3OS\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{OS}C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}
Target ActivityLCE inhibition UndisclosedM5_5 antagonism
cLogP0.722.151.89
Solubility (pH 7.4)45 µM<10 µM120 µM

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